molecular formula C26H36OS B14591779 S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate CAS No. 61518-84-1

S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate

Katalognummer: B14591779
CAS-Nummer: 61518-84-1
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: PQOBMMAGBVEGCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate: is an organic compound with the molecular formula C26H36OS. It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and an aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-octylphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the thioester bond. The reaction conditions generally include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate is used as a precursor for the synthesis of more complex thioester compounds. It is also employed in studying the reactivity of thioesters and their role in organic synthesis .

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research .

Medicine: In medicine, this compound is explored for its therapeutic potential. It is studied for its role in modulating enzyme activity and as a potential inhibitor of specific biochemical pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and surfactants .

Wirkmechanismus

The mechanism of action of S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The compound’s aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison: S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate is unique due to its specific thioester linkage and the presence of both pentyl and octyl substituents on the aromatic rings. This structural configuration imparts distinct chemical and physical properties, such as solubility and reactivity, compared to similar compounds. The presence of the thioester group also enhances its potential for biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

61518-84-1

Molekularformel

C26H36OS

Molekulargewicht

396.6 g/mol

IUPAC-Name

S-(4-pentylphenyl) 4-octylbenzenecarbothioate

InChI

InChI=1S/C26H36OS/c1-3-5-7-8-9-11-13-22-14-18-24(19-15-22)26(27)28-25-20-16-23(17-21-25)12-10-6-4-2/h14-21H,3-13H2,1-2H3

InChI-Schlüssel

PQOBMMAGBVEGCF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.